N-Propylcycloheptanamine hydrochloride
Description
N-Propylcycloheptanamine hydrochloride: is a chemical compound with the molecular formula C10H21N·HCl . It is a derivative of cycloheptanamine, where the amine group is substituted with a propyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Properties
IUPAC Name |
N-propylcycloheptanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-2-9-11-10-7-5-3-4-6-8-10;/h10-11H,2-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHXFPUOALDPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propylcycloheptanamine hydrochloride typically involves the alkylation of cycloheptanamine with propyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent like ethanol or methanol. The resulting N-Propylcycloheptanamine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-Propylcycloheptanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to cycloheptanamine.
Substitution: The compound can undergo nucleophilic substitution reactions where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: N-Propylcycloheptanamine N-oxide.
Reduction: Cycloheptanamine.
Substitution: Various N-substituted cycloheptanamines depending on the substituent used.
Scientific Research Applications
Chemistry: N-Propylcycloheptanamine hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used in the development of new pharmaceuticals and as a model compound in biochemical studies .
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various chemical products .
Mechanism of Action
The mechanism of action of N-Propylcycloheptanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The propyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with specific molecular targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Cycloheptanamine: The parent compound without the propyl substitution.
N-Methylcycloheptanamine: A similar compound with a methyl group instead of a propyl group.
N-Ethylcycloheptanamine: A compound with an ethyl group substitution.
Uniqueness: N-Propylcycloheptanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry .
Biological Activity
N-Propylcycloheptanamine hydrochloride is a compound that has garnered attention in pharmacological research for its potential biological activities, particularly as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a critical role in the metabolism of glucocorticoids and is implicated in various metabolic disorders, including obesity and type 2 diabetes. This article reviews the synthesis, biological activity, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of cycloheptanone derivatives with appropriate amines under controlled conditions. The yield and purity of the synthesized compound can vary based on the specific methods employed. For example, a study reported a yield of approximately 30% for derivatives synthesized using N-propylcycloheptanamine .
Inhibition of 11β-HSD1
This compound has been identified as a potent inhibitor of 11β-HSD1. The compound's inhibitory effects were evaluated using scintillation proximity assays (SPA) with microsomes containing human and mouse 11β-HSD1. The results indicated that compounds featuring the cycloheptanamine moiety exhibited significantly enhanced inhibitory activity compared to other amine groups. Specifically, the introduction of an alkyl group at the amino position increased electron density at the amide group, strengthening hydrogen bond interactions crucial for binding to the enzyme .
Table 1: Inhibitory Activity of this compound
| Compound | IC50 (nM) | % Inhibition at 1 μM |
|---|---|---|
| N-Propylcycloheptanamine | <50 | >50 |
| Other derivatives | Varies | Varies |
Structure-Activity Relationship (SAR)
Molecular modeling studies have elucidated the binding interactions between this compound and the active site of 11β-HSD1. The cycloheptanyl group fits into a hydrophobic pocket formed by residues such as Ala223 and Leu126, enhancing its binding affinity compared to piperidine derivatives . This structural advantage is crucial for its efficacy as an inhibitor.
Case Studies
Several case studies have explored the therapeutic implications of inhibiting 11β-HSD1 using compounds like this compound. For instance, transgenic mouse models overexpressing 11β-HSD1 showed metabolic syndrome-like phenotypes, which were ameliorated upon treatment with selective inhibitors. These findings suggest that targeting this enzyme could be a viable strategy for managing metabolic disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
